![molecular formula C15H14F2N2O3S B5866765 N~1~-(2,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5866765.png)
N~1~-(2,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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Overview
Description
"N1-(2,4-difluorophenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide" is a compound of interest in various chemical and pharmaceutical research areas due to its unique structural and functional properties. The synthesis and characterization of related sulfonamide compounds provide insights into its potential chemical behavior and applications.
Synthesis Analysis
The synthesis of sulfonamide derivatives, including structures related to "N1-(2,4-difluorophenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide," involves several steps, including activation and coupling reactions. For example, the reaction of pyridylamines with sulfonyl chlorides under specific conditions can yield sulfonamide derivatives with potential inhibitory activities against enzymes like phospholipase A₂ (Nakayama et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of sulfonamide compounds through techniques such as X-ray diffraction and spectroscopy (IR, NMR) provides valuable information about the spatial arrangement and electronic environment of the atoms within the molecule. This analysis is crucial for understanding the compound's reactivity and properties (Sarojini et al., 2013).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, contributing to their diverse chemical properties. These reactions include cycloadditions, substitutions, and electron transfer processes, which are essential for the synthesis of complex molecular structures and for modifying the compound's functional groups to enhance its chemical properties (Ye et al., 2014).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c1-10-2-5-12(6-3-10)23(21,22)18-9-15(20)19-14-7-4-11(16)8-13(14)17/h2-8,18H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVFHAIXYHILPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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